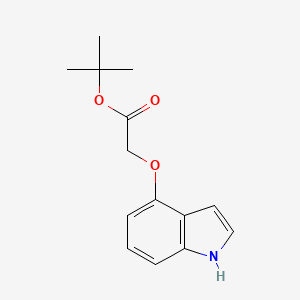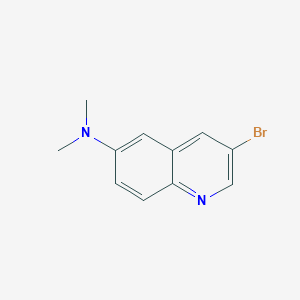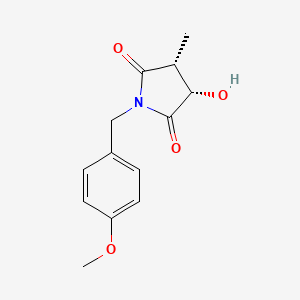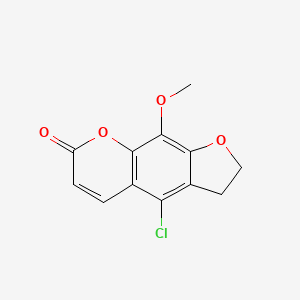
(2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol is a chemical compound with the molecular formula C11H12ClNO3. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 2-position, methoxy groups at the 6 and 7 positions, and a methanol group at the 3-position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol typically involves the reaction of 2-chloro-3-formylquinoline with methanol under basic conditions. One common method is the Cannizzaro reaction, where the 2-chloro-3-formylquinoline is treated with potassium hydroxide in methanol, leading to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 2-Chloro-6,7-dimethoxyquinoline-3-carboxylic acid.
Reduction: 2-Hydroxy-6,7-dimethoxyquinoline.
Substitution: 2-Amino-6,7-dimethoxyquinoline.
Applications De Recherche Scientifique
(2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe to study the biological activity of quinoline compounds.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimalarial, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of (2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol involves its interaction with various molecular targets and pathways. The chloro and methoxy groups on the quinoline ring enhance its binding affinity to specific enzymes and receptors. This compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and exhibiting biological effects such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6,7-dimethoxyquinoline: Lacks the methanol group at the 3-position.
2-Chloro-3-methoxyquinoline: Lacks the methoxy group at the 7-position.
6,7-Dimethoxyquinoline-3-methanol: Lacks the chloro group at the 2-position.
Uniqueness
(2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol is unique due to the presence of both chloro and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its application in medicinal chemistry .
Propriétés
Numéro CAS |
92172-84-4 |
|---|---|
Formule moléculaire |
C12H12ClNO3 |
Poids moléculaire |
253.68 g/mol |
Nom IUPAC |
(2-chloro-6,7-dimethoxyquinolin-3-yl)methanol |
InChI |
InChI=1S/C12H12ClNO3/c1-16-10-4-7-3-8(6-15)12(13)14-9(7)5-11(10)17-2/h3-5,15H,6H2,1-2H3 |
Clé InChI |
KPLNNZOIYZHLFB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC(=C(N=C2C=C1OC)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11862638.png)
